An In-Depth Technical Guide to Boc-L-Homoserine(OBzl) for Researchers
An In-Depth Technical Guide to Boc-L-Homoserine(OBzl) for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the properties, synthesis, and applications of N-α-tert-Butoxycarbonyl-O-benzyl-L-homoserine, commonly referred to as Boc-L-Homoser-Obzl. This valuable reagent is a cornerstone in modern peptide synthesis and a key building block for the development of novel therapeutics.
Core Properties of Boc-L-Homoser-Obzl
Boc-L-Homoser-Obzl is a synthetic amino acid derivative where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side-chain hydroxyl group is protected as a benzyl ether (OBzl). These protecting groups offer distinct advantages in chemical synthesis, primarily in the controlled, stepwise assembly of peptide chains. The Boc group provides acid-labile protection, while the benzyl group offers stability under a range of conditions and can be removed by hydrogenolysis.
Physical and Chemical Data
The following tables summarize the key physical and chemical properties of Boc-L-Homoser-Obzl, compiled from various chemical suppliers.
| Property | Value | Reference |
| CAS Number | 59408-74-1 | [] |
| Molecular Formula | C₁₆H₂₃NO₅ | [] |
| Molecular Weight | 309.36 g/mol | [] |
| Appearance | White to off-white crystalline powder | [] |
| Purity | ≥ 99% (HPLC) | [] |
| Melting Point | 48-57 °C | [] |
| Boiling Point | 480.5 °C at 760 mmHg | [] |
| Density | 1.154 g/cm³ | [] |
| Storage Conditions | 2-8 °C | [] |
| Chemical Identifiers | |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-4-(phenylmethoxy)butanoic acid |
| InChI | InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(14(18)19)9-10-21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1 |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(=O)O)OCC1=CC=CC=C1 |
Experimental Protocols
Detailed methodologies for the synthesis and application of Boc-L-Homoser-Obzl are crucial for its effective use in research. The following protocols are based on established chemical literature and provide a framework for its preparation and use in peptide synthesis.
Synthesis of Boc-L-Homoser-Obzl
Step 1: N-Boc Protection of L-Homoserine
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Dissolve L-homoserine in a 1:1 mixture of 1,4-dioxane and 1M aqueous sodium hydroxide.
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Cool the solution to 0 °C in an ice bath.
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Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 24 hours.
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Concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
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Wash the remaining aqueous solution with diethyl ether to remove any unreacted Boc₂O.
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Acidify the aqueous layer to pH 2-3 with 1M sulfuric acid.
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Extract the product, N-Boc-L-homoserine, with ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-L-homoserine.
Step 2: O-Benzylation of N-Boc-L-Homoserine
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Dissolve the N-Boc-L-homoserine in anhydrous dimethylformamide (DMF).
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Cool the solution to 0 °C under an inert atmosphere (e.g., argon).
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Carefully add sodium hydride (2.2 equivalents) portion-wise to the solution.
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Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
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Allow the reaction to stir at room temperature overnight.
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Quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain pure Boc-L-Homoser-Obzl.
Peptide Coupling using Boc-L-Homoser-Obzl
Boc-L-Homoser-Obzl is a standard building block in solid-phase peptide synthesis (SPPS). The following is a general protocol for its coupling to a resin-bound amino acid or peptide.
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Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) with the first amino acid attached.
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Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating it with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 25-50% TFA).
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Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a hindered base, such as diisopropylethylamine (DIPEA), in DCM.
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Activation and Coupling:
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In a separate vessel, dissolve Boc-L-Homoser-Obzl (typically 2-4 equivalents relative to the resin loading) in a suitable solvent like DMF or DCM.
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Add a coupling agent, such as dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), and an activator, such as 1-hydroxybenzotriazole (HOBt).
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Add the activated Boc-L-Homoser-Obzl solution to the neutralized resin.
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Agitate the reaction mixture until a completion test (e.g., ninhydrin test) indicates the absence of free amines.
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Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
Deprotection of Boc and Benzyl Groups
The orthogonal protecting groups on Boc-L-Homoser-Obzl allow for selective deprotection.
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Boc Group Removal: As described in the peptide coupling protocol, the Boc group is readily cleaved with moderate to strong acids like trifluoroacetic acid.
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Benzyl Group Removal: The O-benzyl group is typically removed by catalytic hydrogenolysis.
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Dissolve the peptide containing the O-benzyl-homoserine residue in a suitable solvent such as methanol, ethanol, or a mixture including acetic acid.
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Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).
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Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete, as monitored by techniques like TLC or LC-MS.
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Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected peptide.
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Signaling Pathways and Experimental Workflows in Diagrams
The following diagrams, generated using the DOT language, illustrate the key chemical transformations involving Boc-L-Homoser-Obzl.
Caption: Synthesis of Boc-L-Homoser-Obzl from L-Homoserine.
Caption: Workflow for peptide coupling with Boc-L-Homoser-Obzl.
Caption: Orthogonal deprotection of Boc and Benzyl groups.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The protons of the benzyl group will appear as a multiplet in the aromatic region (7.2-7.4 ppm), with the benzylic methylene protons appearing as a singlet around 4.5 ppm. The alpha-proton of the homoserine backbone would be a multiplet around 4.2-4.4 ppm, and the side-chain methylene protons would appear as multiplets between 1.8 and 3.6 ppm.
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¹³C NMR: The carbon NMR would show the quaternary carbon of the Boc group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbons of the Boc and carboxylic acid groups would be in the 155-175 ppm range. The aromatic carbons of the benzyl group would appear between 127 and 138 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. A strong C=O stretch for the carbamate and carboxylic acid would be present around 1700-1750 cm⁻¹. The N-H stretch of the carbamate would be observed around 3300-3500 cm⁻¹.
Mass Spectrometry (MS)
The exact mass of Boc-L-Homoser-Obzl is 309.1576. Electrospray ionization (ESI) mass spectrometry would be expected to show the [M+H]⁺ ion at m/z 310.1654 and the [M+Na]⁺ ion at m/z 332.1473.
This technical guide provides a solid foundation for the understanding and utilization of Boc-L-Homoser-Obzl in research and development. Its well-defined properties and versatile reactivity make it an indispensable tool for the synthesis of complex peptides and other bioactive molecules.
